

(S,S)-t-Bu-box: A Technical Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-t-Bu-box

Cat. No.: B152360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, properties, and applications of (S,S)-t-Bu-box, a prominent member of the bis(oxazoline) class of chiral ligands. Its C2-symmetric structure has proven highly effective in a wide array of asymmetric catalytic reactions, making it an invaluable tool in modern organic synthesis, particularly for the stereoselective preparation of pharmaceutical intermediates.

Commercial Availability and Properties

(S,S)-t-Bu-box, systematically named (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), is readily available from several major chemical suppliers. The table below summarizes its key chemical and physical properties, compiled from various commercial sources.

Property	Value
CAS Number	131833-93-7
Molecular Formula	C ₁₇ H ₃₀ N ₂ O ₂
Molecular Weight	294.44 g/mol
Appearance	White to off-white crystalline powder
Melting Point	89-91 °C
Optical Rotation	[α] ₂₀ /D ~ -120° (c=5 in chloroform)
Purity	Typically ≥98%

Key Suppliers

- Sigma-Aldrich (MilliporeSigma)
- Fisher Scientific (Thermo Scientific Chemicals)
- Chem-Impex
- Biosynth

Experimental Protocols

The utility of (S,S)-t-Bu-box is demonstrated in its application in a variety of metal-catalyzed asymmetric reactions. Below are representative experimental protocols for its synthesis and its use in a copper-catalyzed asymmetric aziridination reaction.

Synthesis of (S,S)-t-Bu-box

While commercially available, (S,S)-t-Bu-box can be synthesized from the chiral amino acid L-tert-leucine. The following is a general, illustrative procedure based on established methods for BOX ligand synthesis.

Step 1: Reduction of L-tert-leucine to (S)-tert-leucinol To a suspension of L-tert-leucine in an appropriate solvent such as tetrahydrofuran (THF), a reducing agent like sodium borohydride

and iodine are added at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by a standard aqueous workup to isolate the crude (S)-tert-leucinol.

Step 2: Condensation with Malononitrile The crude (S)-tert-leucinol is then reacted with malononitrile in the presence of a Lewis acid catalyst, such as zinc triflate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the condensation and subsequent cyclization to form the bis(oxazoline) backbone.

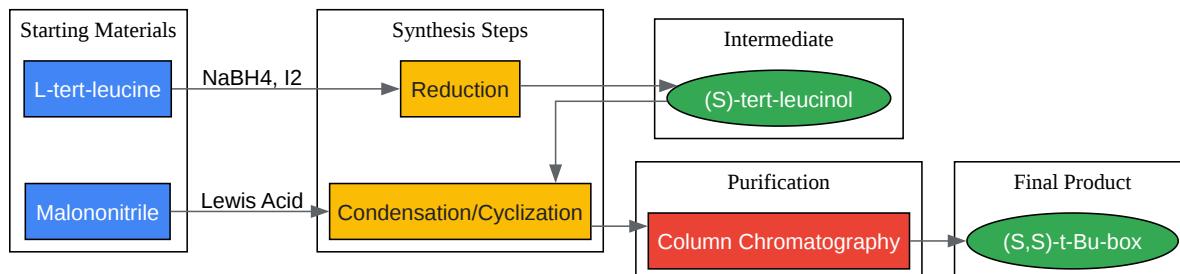
Step 3: Purification The crude (S,S)-t-Bu-box is purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the final product as a white solid.[\[1\]](#)

Copper-Catalyzed Asymmetric Aziridination of Styrene

This protocol details the in-situ preparation of the copper-(S,S)-t-Bu-box catalyst and its use in the asymmetric aziridination of styrene.[\[2\]](#)

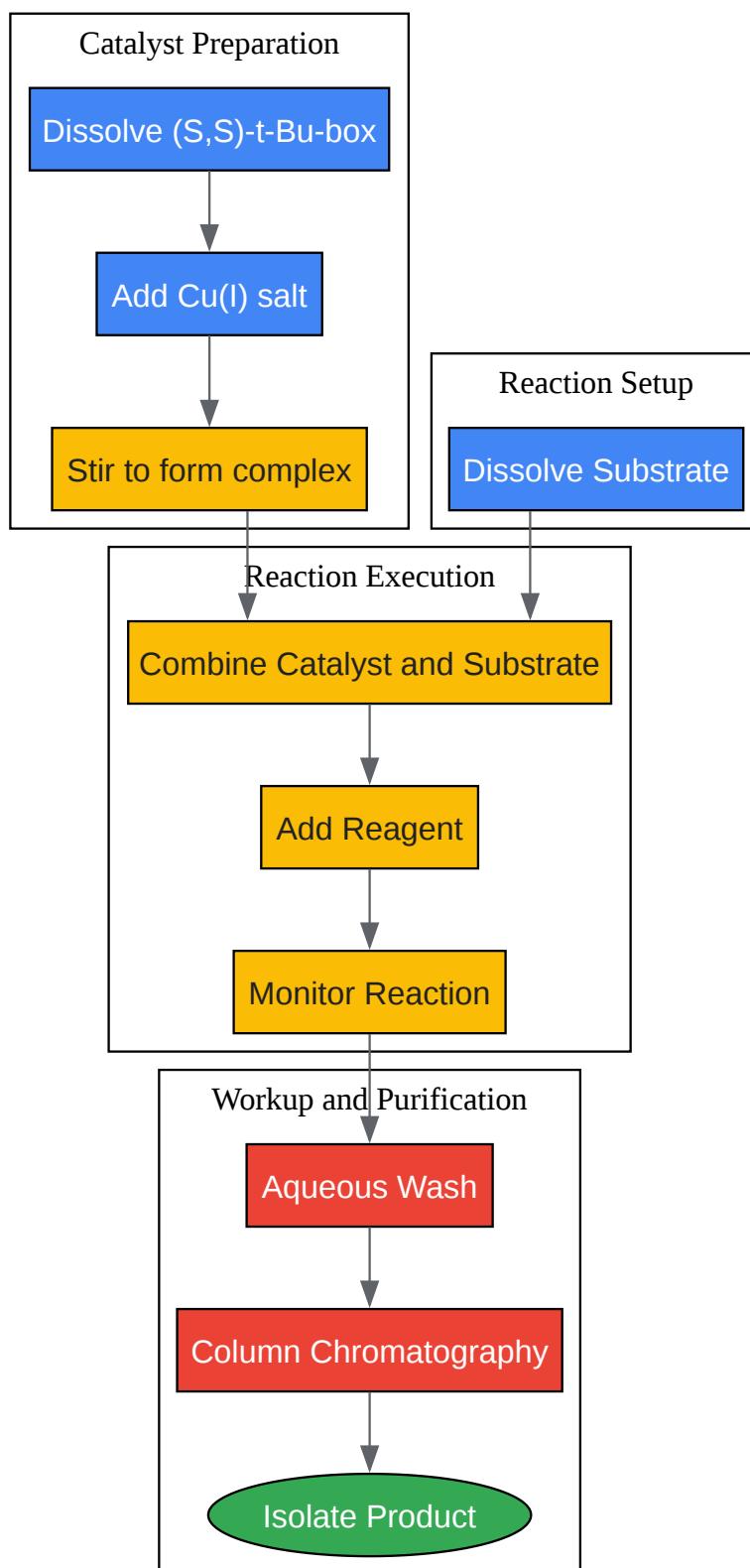
Materials:

- (S,S)-t-Bu-box
- Copper(I) trifluoromethanesulfonate toluene complex ($\text{CuOTf}\cdot0.5\text{C}_7\text{H}_8$)
- Styrene
- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Anhydrous dichloromethane (CH_2Cl_2)


Procedure:

- **Catalyst Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (S,S)-t-Bu-box (0.055 mmol) in anhydrous CH_2Cl_2 (5.0 mL). To this solution, add $\text{CuOTf}\cdot0.5\text{C}_7\text{H}_8$ (0.050 mmol). Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.[\[2\]](#)
- **Reaction Setup:** In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol) in anhydrous CH_2Cl_2 (5.0 mL).[\[2\]](#)

- Reaction Execution: Transfer the prepared catalyst solution to the styrene solution via cannula. Commence the reaction by adding PhI=NTs (1.1 mmol) portion-wise over a period of time. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is quenched and worked up using standard procedures, which may include washing with aqueous solutions to remove the copper catalyst.^[1] The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral aziridine.^[1]


Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of (S,S)-t-Bu-box and a typical experimental workflow for its application in asymmetric catalysis.

[Click to download full resolution via product page](#)

Synthetic workflow for (S,S)-t-Bu-box.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [(S,S)-t-Bu-box: A Technical Guide to a Privileged Chiral Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152360#commercial-availability-of-s-s-t-bu-box\]](https://www.benchchem.com/product/b152360#commercial-availability-of-s-s-t-bu-box)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com